4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline
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Overview
Description
4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 5,8-dimethoxyisoquinoline.
Nucleophilic Substitution Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 5,8-dimethoxyisoquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.
Scientific Research Applications
4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)pyridine: Similar in structure but with a pyridine core instead of isoquinoline.
4-(4-Chlorobenzyl)isoquinoline: Lacks the methoxy groups present in 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline.
5,8-Dimethoxyisoquinoline: Similar core structure but without the chlorobenzyl group.
Uniqueness: 4-(4-Chlorobenzyl)-5,8-dimethoxyisoquinoline is unique due to the presence of both the chlorobenzyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61190-17-8 |
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Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO2/c1-21-16-7-8-17(22-2)18-13(10-20-11-15(16)18)9-12-3-5-14(19)6-4-12/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
HDDRKIZOPDAIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NC=C(C2=C(C=C1)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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